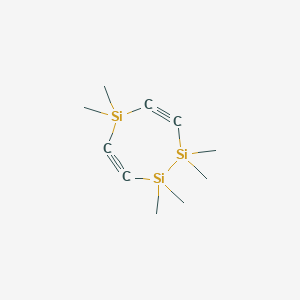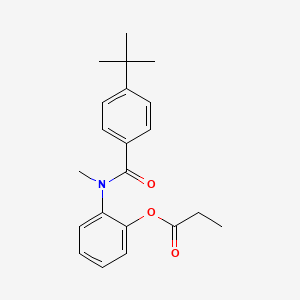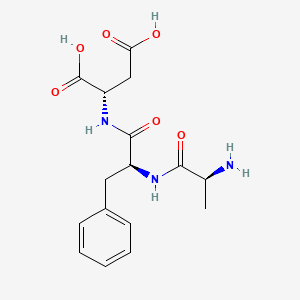
L-Alanyl-L-phenylalanyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-phenylalanyl-L-aspartic acid is a tripeptide composed of L-alanine, L-phenylalanine, and L-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-L-aspartic acid typically involves the stepwise coupling of the amino acids L-alanine, L-phenylalanine, and L-aspartic acid. The process often employs protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include carbobenzoxy or formyl groups for protecting the amino group in L-aspartic acid .
Industrial Production Methods
Industrial production methods for similar compounds, such as aspartame, involve both chemical and enzymatic processes. For instance, the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase is a notable method .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-phenylalanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
L-Alanyl-L-phenylalanyl-L-aspartic acid has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of low-calorie sweeteners like aspartame.
Mechanism of Action
The mechanism of action of L-Alanyl-L-phenylalanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. For example, in the case of aspartame, the compound is hydrolyzed in the body to release L-aspartic acid and L-phenylalanine, which are then utilized in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Alanyl-L-phenylalanyl-L-aspartic acid include:
L-Phenylalanyl-L-alanyl-L-aspartic acid: Another tripeptide with similar properties.
L-Alanyl-L-phenylalanyl-L-glutamic acid: A tripeptide with a similar structure but different amino acid composition.
Uniqueness
This compound is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82267-48-9 |
|---|---|
Molecular Formula |
C16H21N3O6 |
Molecular Weight |
351.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C16H21N3O6/c1-9(17)14(22)18-11(7-10-5-3-2-4-6-10)15(23)19-12(16(24)25)8-13(20)21/h2-6,9,11-12H,7-8,17H2,1H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)/t9-,11-,12-/m0/s1 |
InChI Key |
BFMIRJBURUXDRG-DLOVCJGASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


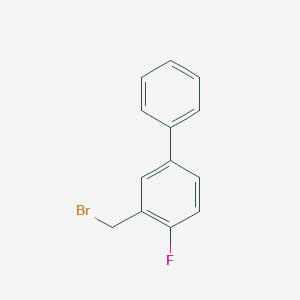
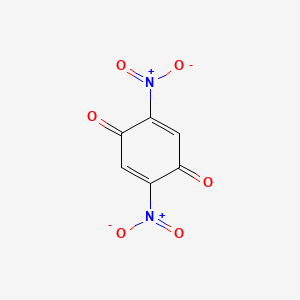
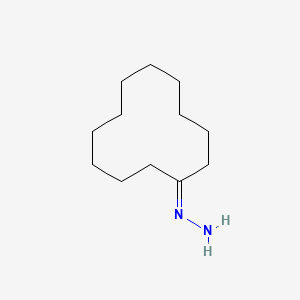
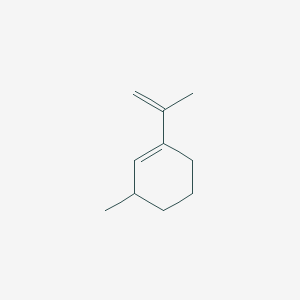
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
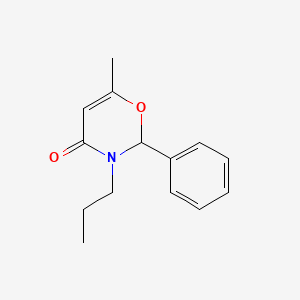
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)
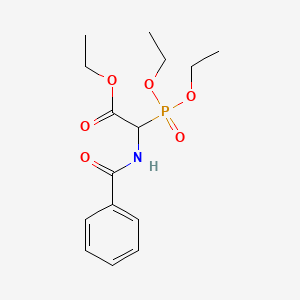

![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
